molecular formula C15H16IN3O B5974592 4-iodo-1-methyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-1H-pyrazole-3-carboxamide

4-iodo-1-methyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-1H-pyrazole-3-carboxamide

Cat. No. B5974592
M. Wt: 381.21 g/mol
InChI Key: DWPQRXCJZIMRMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-iodo-1-methyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a pyrazole derivative and belongs to the class of synthetic compounds known as cannabinoid receptor agonists.

Mechanism of Action

The mechanism of action of 4-iodo-1-methyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-1H-pyrazole-3-carboxamide involves the activation of the CB1 and CB2 cannabinoid receptors. Upon binding to these receptors, the compound induces a series of intracellular signaling events that ultimately lead to the modulation of various physiological processes.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-iodo-1-methyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-1H-pyrazole-3-carboxamide are diverse and depend on the specific physiological process being modulated. Some of the reported effects include analgesia, anti-inflammatory activity, and appetite stimulation.

Advantages and Limitations for Lab Experiments

The advantages of using 4-iodo-1-methyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-1H-pyrazole-3-carboxamide in lab experiments include its potent and selective agonism of the CB1 and CB2 cannabinoid receptors, which allows for the specific modulation of these receptors without affecting other physiological processes. However, the limitations of using this compound include its relatively complex synthesis method and the potential for off-target effects.

Future Directions

There are several potential future directions for the study of 4-iodo-1-methyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-1H-pyrazole-3-carboxamide. These include the development of more efficient synthesis methods, the investigation of its potential use in the treatment of various diseases such as chronic pain and inflammation, and the exploration of its potential use as a tool for studying the physiological processes regulated by the CB1 and CB2 cannabinoid receptors.

Synthesis Methods

The synthesis of 4-iodo-1-methyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-1H-pyrazole-3-carboxamide involves a series of chemical reactions starting with the synthesis of 1,2,3,4-tetrahydro-1-naphthalenol. This intermediate is then reacted with 1-methyl-1H-pyrazole-3-carboxylic acid to form the pyrazole derivative. Finally, the compound is iodinated using iodine and sodium hydroxide.

Scientific Research Applications

4-iodo-1-methyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-1H-pyrazole-3-carboxamide has been extensively studied for its potential use in drug discovery and development. This compound acts as a potent agonist of the CB1 and CB2 cannabinoid receptors, which are involved in various physiological processes such as pain sensation, appetite, and mood regulation.

properties

IUPAC Name

4-iodo-1-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16IN3O/c1-19-9-12(16)14(18-19)15(20)17-13-8-4-6-10-5-2-3-7-11(10)13/h2-3,5,7,9,13H,4,6,8H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWPQRXCJZIMRMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)NC2CCCC3=CC=CC=C23)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16IN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-iodo-1-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazole-3-carboxamide

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